![molecular formula C₂₂H₂₂N₄Na₂O₁₅P₂ B1141263 Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt CAS No. 24418-12-0](/img/structure/B1141263.png)
Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt
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Overview
Description
Synthesis Analysis
The synthesis of thymidine derivatives, such as thymidine 3'-(4-nitrophenyl phosphate), involves complex procedures that establish the foundation for understanding the synthesis of Thymidine-3',5'-di(p-nitrophenyl phosphate) disodium salt. These processes include the preparation of diastereomers and the determination of their absolute configurations through spectroscopic methods, such as NMR, which provide insights into the stereochemistry of the synthesized compounds (Mehdi & Gerlt, 1984).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as deoxyadenylyl-3'-methylphosphonate-5'-thymidine, has been elucidated through X-ray crystallography. These studies reveal details about torsion angles, base orientation, sugar puckering, and base pairing, contributing to a comprehensive understanding of the molecular structure of thymidine derivatives (Chacko et al., 1983).
Chemical Reactions and Properties
Research on the chemical reactions of thymidine derivatives focuses on their hydrolysis and the mechanisms involved. For instance, the hydrolysis of thymidine 5'-(4-nitrophenyl phosphate) by phosphodiesterase from snake venom has been studied, revealing insights into the stereochemical course of these reactions and the retention of configuration at phosphorus, which is crucial for understanding the chemical behavior of this compound (Mehdi & Gerlt, 1981).
Physical Properties Analysis
The physical properties of thymidine derivatives, including this compound, are influenced by their molecular structure. Studies involving analogs such as dithymidine phosphate derivatives containing 3'-thiothymidine provide insights into their resistance to hydrolysis and the reactivity of specific bonds, which are essential for understanding the stability and reactivity of thymidine derivatives in various conditions (Cosstick & Vyle, 1990).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity and interaction with enzymes, can be inferred from studies on related compounds. For example, the synthesis and configurational analysis of dinucleoside phosphates isotopically chiral at phosphorus provide valuable information on the stereochemical course of enzyme-catalyzed reactions, which is crucial for understanding the chemical behavior and potential applications of thymidine derivatives (Potter et al., 1983).
Scientific Research Applications
Preparation of Nucleotides and Derivatives
Research has demonstrated the utility of Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt in the preparation of nucleotides and their derivatives. For example, it has been used in the synthesis of simpler mononucleotides, including the p-nitrophenyl esters of thymidine 3'-phosphate and thymidine 5'-phosphate. These compounds serve as intermediates in the production of more complex molecules and are essential for studying nucleic acid metabolism and function (Smith & Khorana, 1963).
Enzyme-catalyzed Reactions
The compound has played a critical role in understanding the stereochemical course of enzyme-catalyzed reactions. Studies involving diastereomers of thymidine 3'-(4-nitrophenyl [17O,18O]phosphate) and thymidine 5'-(4-nitrophenyl [17O,18O]phosphate) have elucidated the absolute configurations of chiral phosphorus atoms and provided insights into the mechanism of action for enzymes like bovine pancreatic deoxyribonuclease I (Mehdi & Gerlt, 1984).
Biochemical Assays
Additionally, this compound has been utilized in the development of biochemical assays, such as those for cell viability. The related compound WST-8, which shares a functional similarity in terms of nitrophenyl phosphate derivatives, has shown higher sensitivity as a chromogenic indicator for cell viability compared to traditional tetrazolium salts. This advancement has improved the accuracy and reliability of cell viability assays and in vitro drug sensitivity tests (Tominaga et al., 1999).
Mechanism of Action
Target of Action
The primary target of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt is the 5′-nucleotide phosphodiesterase enzyme . This enzyme plays a crucial role in nucleotide metabolism, breaking down nucleotides into nucleosides . The compound is also used as a substrate for autotaxin (ATX, NPP2), which is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) enzyme family .
Mode of Action
Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt acts as an artificial substrate marker for the 5′-nucleotide phosphodiesterase enzyme . It interacts with its target enzyme, facilitating the breakdown of nucleotides into nucleosides .
Biochemical Pathways
The compound affects the nucleotide metabolism pathway by acting as a substrate for the 5′-nucleotide phosphodiesterase enzyme . This interaction can influence the downstream effects of nucleotide metabolism, potentially affecting processes such as DNA replication and repair, RNA transcription, and protein synthesis.
Result of Action
The molecular and cellular effects of Thymidine-3’,5’-di(p-nitrophenyl Phosphate) Disodium Salt’s action would largely depend on the specific context of its use. As a substrate for the 5′-nucleotide phosphodiesterase enzyme, it could potentially influence the rate of nucleotide breakdown, thereby affecting nucleotide metabolism and related cellular processes .
properties
IUPAC Name |
disodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJRNERVYXCVSM-LRIMUOJLSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4Na2O15P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858479 |
Source
|
Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24418-12-0 |
Source
|
Record name | Disodium 3',5'-bis-O-[(4-nitrophenoxy)phosphinato]thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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